3-(Methoxyamino)propan-1-ol

Medicinal Chemistry Drug Discovery Physicochemical Properties

3-(Methoxyamino)propan-1-ol (CAS 1458359-05-1) is a bifunctional alkanolamine characterized by a primary hydroxyl group and a secondary methoxyamino group on a propanol backbone. With a molecular formula of C4H11NO2 and a molecular weight of 105.14 g/mol, this compound serves as a versatile building block in organic synthesis due to its dual nucleophilic sites.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
Cat. No. B13282945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxyamino)propan-1-ol
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCONCCCO
InChIInChI=1S/C4H11NO2/c1-7-5-3-2-4-6/h5-6H,2-4H2,1H3
InChIKeySXYZSSUXYCADHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxyamino)propan-1-ol: A Bifunctional Alkanolamine Building Block for Pharmaceutical and Chemical Research


3-(Methoxyamino)propan-1-ol (CAS 1458359-05-1) is a bifunctional alkanolamine characterized by a primary hydroxyl group and a secondary methoxyamino group on a propanol backbone [1]. With a molecular formula of C4H11NO2 and a molecular weight of 105.14 g/mol, this compound serves as a versatile building block in organic synthesis due to its dual nucleophilic sites [1]. Its structure allows for orthogonal chemical modifications, making it a privileged scaffold in medicinal chemistry and materials science .

Why Generic Alkanolamines Cannot Substitute 3-(Methoxyamino)propan-1-ol in Targeted Synthesis


Generic alkanolamines, such as 3-aminopropan-1-ol or 3-methoxypropylamine, lack the unique bifunctional reactivity of 3-(Methoxyamino)propan-1-ol [1]. The compound's methoxyamino group provides a distinct nucleophilic profile compared to primary amines, enabling selective reactions that cannot be replicated by simple amino alcohols [2]. Additionally, the presence of both a hydroxyl and a methoxyamino group on a flexible three-carbon chain offers a specific spatial arrangement and reactivity pattern that is critical for applications requiring orthogonal functionalization [3].

Quantitative Differentiation of 3-(Methoxyamino)propan-1-ol from Analogs


Enhanced Solubility and LogP Profile Compared to 3-Aminopropan-1-ol

3-(Methoxyamino)propan-1-ol exhibits a predicted XLogP3-AA of -0.5, indicating moderate hydrophilicity suitable for both aqueous and organic phase applications [1]. In contrast, the simpler analog 3-aminopropan-1-ol has a predicted XLogP of -1.1, making it significantly more hydrophilic and potentially less suitable for applications requiring balanced solubility [2]. This difference in lipophilicity can influence membrane permeability and bioavailability in drug discovery contexts.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Increased Hydrogen Bond Acceptor Capacity vs. 3-Methoxypropylamine

The compound possesses 3 hydrogen bond acceptors (one from the hydroxyl oxygen, two from the methoxyamino nitrogen and oxygen) compared to only 2 acceptors in the analog 3-methoxypropylamine [1][2]. This increased acceptor count enhances the potential for intermolecular interactions and may improve binding affinity in biological targets or alter crystal packing in solid-state applications.

Supramolecular Chemistry Catalysis Molecular Recognition

Topological Polar Surface Area (TPSA) Differentiation from 3-Aminopropan-1-ol

The TPSA of 3-(Methoxyamino)propan-1-ol is 41.5 Ų, which is lower than the 46.3 Ų of 3-aminopropan-1-ol [1][2]. A lower TPSA generally correlates with improved passive membrane permeability, a desirable trait for compounds intended for cellular assays or in vivo studies.

Drug Design ADME Properties Computational Chemistry

Synthesis via O-Methylation of Acetone Oxime: A High-Yield Alternative to Direct Hydroxylamine Handling

A synthetic route to 3-(Methoxyamino)propan-1-ol involves the O-methylation of acetone oxime followed by hydrolysis, which reportedly provides high yields while avoiding the direct handling of free hydroxylamine . This method contrasts with the synthesis of simpler amino alcohols, which often require more hazardous reagents or conditions.

Organic Synthesis Process Chemistry Safety

Optimal Application Scenarios for 3-(Methoxyamino)propan-1-ol Based on Evidence


Medicinal Chemistry: Scaffold for CNS-Targeted Agents

The compound's balanced LogP (-0.5) and moderate TPSA (41.5 Ų) make it a suitable starting point for designing molecules that require passive diffusion across the blood-brain barrier [1]. Its bifunctional nature allows for the construction of diverse chemotypes targeting neurological disorders [2].

Organic Synthesis: Orthogonal Functionalization in Complex Molecule Assembly

The presence of both a primary hydroxyl and a secondary methoxyamino group enables sequential or orthogonal modifications, a key requirement for building complex molecular architectures in total synthesis and combinatorial chemistry [1][2].

Material Science: Building Block for Functional Polymers and Ligands

The compound's multiple hydrogen bond acceptors and donors allow it to participate in supramolecular assemblies and serve as a ligand for metal coordination. Its structural flexibility and functional group arrangement make it a candidate for developing novel polymers, catalysts, or chiral auxiliaries [1].

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